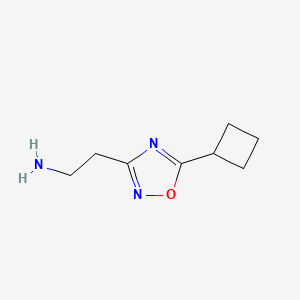

2-(5-环丁基-1,2,4-恶二唑-3-基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine, also known as 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine, is a useful research compound. Its molecular formula is C8H14ClN3O and its molecular weight is 203.66926. The purity is usually 95%.

BenchChem offers high-quality 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学合成

“2-(5-环丁基-1,2,4-恶二唑-3-基)乙胺”是一种化学化合物,其分子式为C8 H13 N3 O {svg_1}. 它在化学合成领域中被用作构建单元,用于创建更复杂的分子 {svg_2}.

药理学应用

恶二唑类化合物,包括“2-(5-环丁基-1,2,4-恶二唑-3-基)乙胺”,已被发现具有多种药用应用 {svg_3}. 它们被用作药效团的重要组成部分,或作为平面芳香连接体,根据潜在的应用放置所需的取代基 {svg_4}.

抗癌:恶二唑类化合物因其潜在的抗癌特性而受到研究 {svg_5}. 虽然关于“2-(5-环丁基-1,2,4-恶二唑-3-基)乙胺”的具体研究尚不可用,但这种化合物也可能表现出类似的特性。

血管扩张剂:一些恶二唑类化合物已被发现具有血管扩张作用 {svg_6},有助于扩张血管,改善血流。这可能是“2-(5-环丁基-1,2,4-恶二唑-3-基)乙胺”的另一个应用。

抗惊厥药:恶二唑类化合物也因其抗惊厥特性而受到研究 {svg_7}. 这表明“2-(5-环丁基-1,2,4-恶二唑-3-基)乙胺”可能用于治疗癫痫等疾病。

抗糖尿病:恶二唑类化合物的另一个潜在药用应用是治疗糖尿病 {svg_8}. “2-(5-环丁基-1,2,4-恶二唑-3-基)乙胺”也可能具有抗糖尿病特性。

高能分子

恶二唑类化合物已被确立为潜在的高能核心,其衍生物表现出良好的氧平衡和正的生成热 {svg_9}. 这表明“2-(5-环丁基-1,2,4-恶二唑-3-基)乙胺”可能用于制造高能分子。

未来方向

The future directions for “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine” and similar compounds could involve further exploration of their potential therapeutic applications, given the prevalence of the 1,2,4-oxadiazole motif in active pharmaceutical ingredients . Additionally, these compounds could be utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

作用机制

Mode of Action

It is known that 1,2,4-oxadiazole derivatives can have various mechanisms of action, including acting on enzymes like thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been reported to inhibit several pathways, such as telomerase activity, focal adhesion kinase(fak) inhibitors, targeting thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway and targeting tubulin polymerization .

属性

IUPAC Name |

2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-5-4-7-10-8(12-11-7)6-2-1-3-6/h6H,1-5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQGJGMBRAEEBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NO2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid](/img/structure/B1145782.png)